molecular formula C10H17NO B12870638 4-Isopentyl-3,5-dimethylisoxazole

4-Isopentyl-3,5-dimethylisoxazole

Cat. No.: B12870638
M. Wt: 167.25 g/mol
InChI Key: DCERTATUPWSDGS-UHFFFAOYSA-N
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Description

4-Isopentyl-3,5-dimethylisoxazole (CAS 56593-87-4) is an organic compound with the molecular formula C10H17NO. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The isoxazole scaffold is a privileged structure in medicinal chemistry due to its widespread biological activities and presence in several therapeutic agents. Isoxazole derivatives are recognized for their broad spectrum of pharmacological activities, which include antimicrobial, antiviral, anticancer, and immunomodulatory properties . The 3,5-dimethylisoxazole moiety, in particular, has been identified as an effective acetylated lysine (KAc) mimic and has been utilized in the development of potent inhibitors for the Bromodomain and Extra Terminal (BET) family of proteins . These bromodomains are "reader" modules that recognize acetylated lysine on histones and are emerging as important epigenetic targets for therapeutic intervention, particularly in cancers like acute myeloid leukemia . Furthermore, structurally related isoxazole compounds have demonstrated significant immunosuppressive effects in vitro, such as inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of the pro-inflammatory cytokine TNF-α . The specific isopentyl chain in this derivative may influence its lipophilicity and overall interaction with biological targets, making it a compound of interest for further investigation in various biochemical and pharmacological research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole

InChI

InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3

InChI Key

DCERTATUPWSDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(C)C

Origin of Product

United States

Preparation Methods

Nitrosohalide Addition and Cyanide-Mediated Cyclization

A classical and well-documented method involves the formation of a nitrosohalide addition product from an alkene precursor, followed by displacement with cyanide to induce ring closure and isomerization, yielding the isoxazole ring system.

Example Process:

  • Starting with trans-butene-2 (or a suitable alkene analog bearing the isopentyl substituent), nitrosyl chloride is added at low temperature (-15 to 5 °C) in methylene chloride to form a nitrosohalide intermediate.
  • The intermediate is then treated with sodium cyanide in refluxing methanol or aqueous methanol for about 30 minutes. This step displaces the halide, induces ring closure, and isomerizes the double bonds to form the isoxazole ring.
  • The crude product can be purified or used directly for further functionalization.

This method yields up to 77% of 5-amino-3,4-dimethylisoxazole, which is structurally close to the target compound and can be modified to introduce the isopentyl group at the 4-position.

Step Reagents/Conditions Outcome Yield (%)
1 trans-butene-2 + nitrosyl chloride Formation of nitrosohalide intermediate ~97%
2 Sodium cyanide in refluxing methanol Cyclization to 5-amino-3,4-dimethylisoxazole Up to 77%

Note: The isopentyl substituent can be introduced via appropriate alkene precursors or subsequent alkylation steps.

Sulfochlorination and Amination Reactions

Another approach involves functional group transformations on the isoxazole ring:

  • Sulfochlorination: Reacting 3,5-dimethylisoxazole with chlorosulfonic acid introduces a sulfonyl chloride group at the 4-position.
  • Amination: Subsequent reaction with amines or other nucleophiles can modify the sulfonyl chloride to introduce desired substituents, including isopentyl groups or related moieties.

This method is useful for preparing sulfonyl derivatives of 3,5-dimethylisoxazole, which can be further elaborated to 4-substituted isoxazoles.

One-Pot Three-Component Synthesis in Deep Eutectic Solvents (DES)

Recent advances have demonstrated environmentally friendly and efficient synthesis of 3,5-disubstituted isoxazoles using deep eutectic solvents such as choline chloride:urea mixtures.

General Procedure:

  • Aldehydes, hydroxylamine, and sodium hydroxide are combined in DES at 50 °C to form oximes.
  • N-chlorosuccinimide (NCS) is added to chlorinate the oxime intermediate.
  • Addition of alkynes or alkenes leads to cyclization and formation of 3,5-disubstituted isoxazoles.
  • The reaction proceeds under mild conditions with good regioselectivity and yields, and the DES can be recycled multiple times without loss of efficiency.

This method can be adapted to synthesize 4-substituted 3,5-dimethylisoxazoles by selecting appropriate aldehydes and alkynes/alkenes bearing the isopentyl group.

Component Role Conditions
Aldehyde Oxime precursor 50 °C, 1 hour
Hydroxylamine Oxime formation reagent
Sodium hydroxide Base
N-chlorosuccinimide Chlorination agent 3 hours, 50 °C
Alkyne/Alkene Cyclization partner 4 hours, 50 °C
Choline chloride:urea Deep eutectic solvent (DES) Recyclable solvent

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nitrosohalide addition + cyanide cyclization Alkene + nitrosyl chloride + NaCN in MeOH reflux High yield, well-established Requires handling toxic cyanide
Sulfochlorination + amination 3,5-dimethylisoxazole + chlorosulfonic acid + amines Functional group versatility Multi-step, harsh reagents
One-pot synthesis in DES Aldehyde + hydroxylamine + NCS + alkyne/alkene in DES Environmentally friendly, mild conditions, recyclable solvent Requires optimization for specific substituents

Research Findings and Optimization Notes

  • The nitrosohalide addition method achieves high purity and yield when sodium cyanide is used with a slight excess (10-50%) and refluxed for about 30 minutes.
  • Deep eutectic solvents provide a green chemistry alternative, enabling metal-free synthesis with good regioselectivity and recyclability of the solvent system.
  • Sulfochlorination reactions require careful temperature control (room temperature to 110 °C) and subsequent quenching steps to avoid decomposition and side reactions.
  • The choice of alkene or alkyne precursors is critical to introduce the isopentyl group at the 4-position effectively.

Chemical Reactions Analysis

Types of Reactions

4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Analogues in Bromodomain Inhibition

3,5-Dimethylisoxazole derivatives are prominent in bromodomain and extra-terminal (BET) protein inhibitors. Key analogues include:

Compound Substituents BET Affinity (nM) Key Application Reference
I-BET151 (5) Phenyl urea group 200–790 BET bromodomain inhibition
GSK Compound 6 4-Aryl group <100 Selective BET inhibition
4-Phenyl-3,5-dimethylisoxazole (1) 4-Phenyl group High efficiency Lead compound for BET targets
4-Isopentyl-3,5-dimethylisoxazole 4-Isopentyl group Not reported Potential epigenetic modulator

Key Findings :

  • The 3,5-dimethylisoxazole core is critical for mimicking acetyl-lysine in BET proteins.
  • Substitution at the 4-position (e.g., phenyl, isopentyl) modulates binding efficiency and selectivity. For example, I-BET151’s phenyl urea group enhances affinity, while the isopentyl group in 4-isopentyl-3,5-dimethylisoxazole may improve lipophilicity and membrane permeability .
Immune-Modulating Derivatives

7-Amino-3,5-dimethylisoxazole derivatives exhibit immunoregulatory properties:

Enzyme Inhibitors
  • Sulfanyl bis-3,5-dimethylisoxazole : Inhibits α-amylase (IC₅₀ ~10 µM), offering a strategy to manage type 2 diabetes by slowing carbohydrate digestion .
  • Pyroxasulfone : A herbicidal 4,5-dihydro-5,5-dimethylisoxazole derivative used in agriculture. Its sulfonyl group enhances soil residual activity, unlike 4-isopentyl derivatives .
Antitumor Agents
  • N-1-(3,5-Dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-triazol-3-yl)propanamides show antitumor activity by targeting cell proliferation pathways. The 4-amino substituent in these compounds is critical for binding .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Reference
4-(3,4-Methylenedioxyphenyl)-3,5-dimethylisoxazole 50–52 217.2 2.1
4-Bromo-3,5-dimethylisoxazole Not reported 176.01 1.8
4-Isopentyl-3,5-dimethylisoxazole Not reported 195.3 ~3.5

Key Insights :

  • Bulkier 4-substituents (e.g., isopentyl) increase hydrophobicity compared to bromo or methylenedioxyphenyl groups.
  • Higher LogP values may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Q. What are the standard synthetic routes for 4-Isopentyl-3,5-dimethylisoxazole?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example:
  • Cycloaddition : Nitrile oxides generated in situ react with alkynes under hypervalent iodine (e.g., PhI(OAc)₂) catalysis to form 3,5-disubstituted isoxazoles. Solvent screening (e.g., DCM, THF) and stoichiometric control are critical for regioselectivity and yield optimization .
  • Functionalization : 4-Amino-3,5-dimethylisoxazole derivatives can be synthesized via reduction of nitro precursors (e.g., Zn/NH₄Cl in H₂O) or diazonium salt reactions with nitrosobenzene to introduce arylazo groups .

Q. Key Data :

Reaction TypeYield (%)ConditionsReference
Cycloaddition65–85%PhI(OAc)₂, DCM, RT
Reduction75%Zn/NH₄Cl, H₂O, RT

Q. What spectroscopic techniques are used to characterize 4-Isopentyl-3,5-dimethylisoxazole?

  • Methodological Answer :
  • NMR : 1H^1H-NMR identifies substituent patterns (e.g., singlet for methyl groups at δ 2.1–2.3 ppm, multiplet for isopentyl protons at δ 1.2–1.6 ppm). 13C^{13}C-NMR confirms carbonyl or aromatic carbons .
  • IR : Stretching frequencies for isoxazole rings (e.g., C=N at ~1600 cm1^{-1}, C-O at ~1250 cm1^{-1}) .
  • HPLC/GC : Purity analysis (>98% by HPLC or GC) is standard, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How do structural modifications at the 4-isopentyl position influence BET bromodomain binding affinity?

  • Methodological Answer : SAR studies reveal that substituent bulk and hydrophobicity at the 4-position significantly modulate BET inhibition. For example:
  • 4-Aryl Derivatives : Electron-withdrawing groups (e.g., CF₃) enhance binding (Kd_d ~200–790 nM) by interacting with hydrophobic pockets in the bromodomain .
  • 4-Alkyl Chains : Longer chains (e.g., isopentyl) improve membrane permeability but may reduce solubility. Computational docking (e.g., using Discovery Studio) guides optimization .

Contradictions : Some studies report conflicting data on optimal chain length due to assay variability (e.g., fluorescence polarization vs. ITC). Standardized protocols for protein-ligand binding assays are recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for isoxazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for α-amylase inhibition studies) and control compounds to normalize activity measurements .
  • Structural Verification : Confirm compound identity via X-ray crystallography (e.g., 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole structure resolved to 0.8 Å resolution) to rule out isomerization or degradation .
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., enzymatic IC50_{50} vs. cellular EC50_{50}) to identify outliers .

Q. What strategies optimize regioselectivity in cycloaddition reactions for isoxazole synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitrile oxide stability, improving regioselectivity for 3,5-substitution .
  • Catalyst Screening : Hypervalent iodine reagents (e.g., PhI(OAc)₂) reduce side reactions compared to traditional bases like NaHCO₃ .
  • Computational Modeling : DFT calculations predict transition-state energies to guide substituent placement (e.g., electron-rich alkynes favor 4-substitution) .

Data Contradiction Analysis

Q. Why do reported yields for 4-arylazo-3,5-diaminoisoxazole syntheses vary widely (65–75%)?

  • Critical Factors :
  • Reaction Time : Extended reflux (>18 hours) improves conversion but risks decomposition (e.g., IR monitoring for CO band shifts at ~1710 cm1^{-1}) .
  • Purification : Crystallization solvent choice (e.g., water-ethanol vs. acetonitrile) affects recovery rates and purity .

Resolution : Validate protocols via reproducibility trials and LC-MS tracking of intermediates .

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